

An In-depth Technical Guide to N-Formylcytisine: Chemical Structure and Properties

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Compound of Interest

Compound Name: *N-Formylcytisine*

Cat. No.: *B056815*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcytisine is a naturally occurring quinolizidine alkaloid found in various plants, most notably in *Maackia amurensis*. As a derivative of cytisine, a compound known for its interaction with nicotinic acetylcholine receptors (nAChRs), **N-Formylcytisine** is a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **N-Formylcytisine**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The chemical structure of **N-Formylcytisine** is characterized by the tetracyclic quinolizidine core of cytisine with a formyl group attached to the nitrogen atom at position 12. This structural modification distinguishes it from its parent compound, cytisine, and likely influences its chemical properties and biological activity.

Table 1: Chemical Identifiers for **N-Formylcytisine**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | (1R,5S)-3-formyl-1,3,4,5,6,7-hexahydro-1,5-methano-2H-pyrido[1,2-a][1][2]diazocin-8-one |
| Molecular Formula | C ₁₂ H ₁₄ N ₂ O ₂ |
| CAS Number | 53007-06-0 |
| SMILES | O=CN1C[C@H]2CC--INVALID-LINK--N(C2=O)C=C |
| InChI | InChI=1S/C12H14N2O2/c15-8-13-5-4-9-6-14(12(16)3-1-2-11(9)14)7-10(9)13/h1-3,8,10H,4-7H2/t10-/m0/s1 |
| InChIKey | PCYQRXYBKKZUSR-VHSXEESVSA-N |

Physicochemical Properties

The physicochemical properties of **N-Formylcytisine** are crucial for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the key properties based on available data.

Table 2: Physicochemical Properties of **N-Formylcytisine**

| Property | Value | Source |
|---------------------------|---|--------|
| Molecular Weight | 218.25 g/mol | [3] |
| Melting Point | 170-172 °C | [2] |
| Boiling Point (Predicted) | 512.8 ± 49.0 °C | [2] |
| Density (Predicted) | 1.31 ± 0.1 g/cm ³ | [2] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. Soluble in DMSO (80 mg/mL). | [2][4] |
| pKa (Predicted) | 0.00 ± 0.20 | [2] |
| XLogP3 | 0.1 | [1] |
| Polar Surface Area | 40.6 Å ² | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **N-Formylcytisine** are not extensively reported in publicly available literature. However, general methods for the extraction of alkaloids from plant sources can be adapted.

Isolation from *Maackia amurensis*

N-Formylcytisine is a natural product found in the leaves and stems of *Maackia amurensis*[5]. A general procedure for the isolation of alkaloids from this plant would involve the following steps:



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Caption: General workflow for the isolation of **N-Formylcytisine**.

Methodology:

- **Sample Preparation:** The plant material (leaves and stems of *Maackia amurensis*) is dried and finely powdered to increase the surface area for extraction.
- **Extraction:** The powdered material is extracted with a suitable solvent. Common methods include:
 - **Acidified Water Extraction:** The plant material is macerated with dilute acid (e.g., hydrochloric acid or sulfuric acid) to form water-soluble alkaloid salts.
 - **Organic Solvent Extraction:** The plant material is treated with an organic solvent (e.g., methanol, ethanol, or chloroform) in a neutral or slightly alkaline medium.
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution and then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to liberate the free alkaloids, which are subsequently extracted into an immiscible organic solvent like chloroform or dichloromethane.
- **Chromatographic Purification:** The crude alkaloid mixture is subjected to chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of **N-Formylcytisine**.
- **Characterization:** The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Detailed spectroscopic data for **N-Formylcytisine** is limited. Researchers should perform thorough spectroscopic analysis upon isolation or synthesis to confirm its identity. The expected key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the quinolizidine skeleton and a distinct signal for the formyl proton, likely in the downfield region (around 8-9 ppm).
- ^{13}C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the formyl group (typically around 160-170 ppm) and the carbons of the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **N-Formylcytisine**. The molecular ion peak $[\text{M}]^+$ would be expected at m/z 218. The fragmentation pattern would likely involve cleavages of the quinolizidine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Formylcytisine** should exhibit characteristic absorption bands for the following functional groups:

- C=O stretching (amide): A strong absorption band around $1650\text{-}1680\text{ cm}^{-1}$ corresponding to the formyl carbonyl group.
- C-H stretching: Bands in the region of $2800\text{-}3000\text{ cm}^{-1}$ for the aliphatic C-H bonds.
- C-N stretching: Absorptions in the fingerprint region ($1000\text{-}1350\text{ cm}^{-1}$).

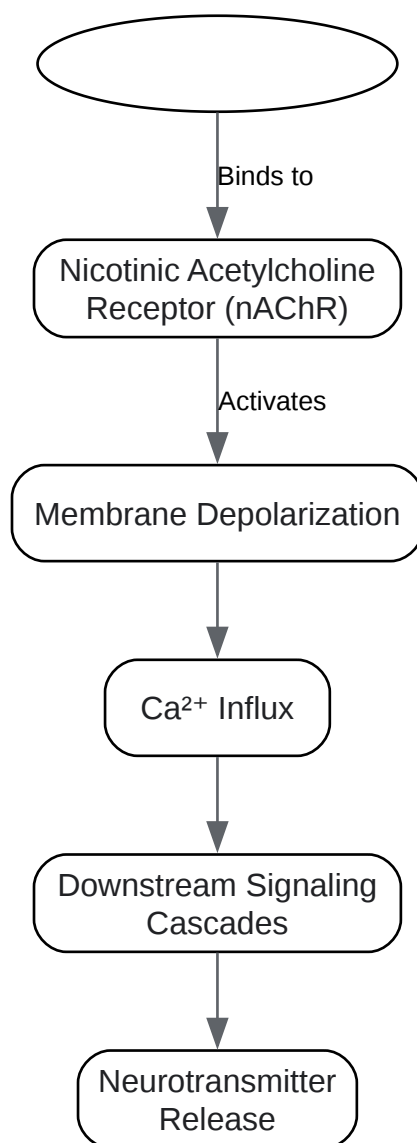
Biological Activity and Signaling Pathways

The biological activity of **N-Formylcytisine** has not been extensively studied. However, as a derivative of cytosine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). Cytosine is a partial agonist at $\alpha 4\beta 2$ nAChRs and a full agonist at $\alpha 7$ nAChRs^{[6][7]}. The introduction of the N-formyl group may alter the affinity and efficacy of the molecule at these receptor subtypes.

Potential Signaling Pathway Involvement

Given the known role of nAChRs in neurotransmission, **N-Formylcytisine** could potentially modulate signaling pathways in the central and peripheral nervous systems. Activation of

nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na^+ and Ca^{2+}), resulting in membrane depolarization and the activation of downstream signaling cascades.



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Caption: Hypothesized signaling pathway of **N-Formylcytisine**.

Further research is required to elucidate the specific interactions of **N-Formylcytisine** with nAChR subtypes and its effects on downstream signaling pathways. This includes determining its binding affinity, functional activity (agonist, antagonist, or partial agonist), and its impact on cellular processes such as neurotransmitter release and gene expression.

Conclusion

N-Formylcytisine is a naturally occurring alkaloid with a chemical structure that suggests potential interactions with nicotinic acetylcholine receptors. This technical guide has summarized the currently available information on its chemical structure, properties, and potential biological relevance. However, significant gaps in knowledge exist, particularly concerning detailed experimental protocols for its synthesis and analysis, as well as its specific pharmacological profile and mechanism of action. Further research into this compound is warranted to fully understand its therapeutic potential.

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